molecular formula C5H7NO3S2 B116168 4-Methoxythiophene-2-sulfonamide CAS No. 142294-60-8

4-Methoxythiophene-2-sulfonamide

Cat. No.: B116168
CAS No.: 142294-60-8
M. Wt: 193.2 g/mol
InChI Key: SXVMAYKLWWEEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxythiophene-2-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO3S2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

142294-60-8

Molecular Formula

C5H7NO3S2

Molecular Weight

193.2 g/mol

IUPAC Name

4-methoxythiophene-2-sulfonamide

InChI

InChI=1S/C5H7NO3S2/c1-9-4-2-5(10-3-4)11(6,7)8/h2-3H,1H3,(H2,6,7,8)

InChI Key

SXVMAYKLWWEEJK-UHFFFAOYSA-N

SMILES

COC1=CSC(=C1)S(=O)(=O)N

Canonical SMILES

COC1=CSC(=C1)S(=O)(=O)N

Synonyms

2-Thiophenesulfonamide,4-methoxy-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-trimethylsilyl-4-methoxythiophene-2-sulfonamide (770 mg, 2.90 mmol) in THF (10 mL) is added a solution of tetra-butylammonium fluoride (17.4 mL of 1 M in THF, 17.4 mmol). The reaction mixture is stirred at room temperature for 2 hr. The THF is removed under reduced pressure. The residue is dissolved in EtOAc (200 mL). The organic layer is washed with brine then dried (Na2SO4), filtered and concentrated in vacuo. The crude product is chromatographed on silica gel, eluting with Hex:EtOAc (3:1) to afford the title compound (480 mg, 86%).
Name
5-trimethylsilyl-4-methoxythiophene-2-sulfonamide
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.